N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
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Description
Scientific Research Applications
Antimicrobial Activities
Research focusing on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, akin to N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, has shown promising results in antimicrobial applications. A study by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds suitable as antimicrobial agents. This research highlighted the versatile synthesis pathways leading to compounds with significant in vitro antibacterial and antifungal activities, underscoring the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antithrombotic Properties
Another area of interest is the investigation of compounds structurally related to this compound for their antithrombotic properties. Lorrain et al. (2003) examined SSR182289A, a novel thrombin inhibitor with a structural motif similar to the sulfamoyl phenylacetamide, revealing its potent oral antithrombotic properties in animal models. This research opens avenues for the development of new therapeutic agents for thrombosis prevention (Lorrain et al., 2003).
Structural Analysis
The structural elucidation of complexes containing molecules akin to this compound has also been a focal point of research. Obaleye, Caira, and Tella (2008) reported on the crystal structure of a complex with a related sulfonamide ligand, providing insights into the coordination chemistry and potential interactions that could influence the design of metal-based drugs or materials (Obaleye, Caira, & Tella, 2008).
Synthesis Methodologies
The compound's structural framework has inspired research into synthesis methodologies for related sulfonamide derivatives. Stark, O'Riordan, and Smith (2014) described a synthetic route for pyridines, demonstrating the utility of sulfonamide compounds in constructing complex heterocyclic systems. This work not only showcases the chemical versatility of sulfonamide derivatives but also expands the toolbox for synthesizing bioactive molecules (Stark, O'Riordan, & Smith, 2014).
Properties
IUPAC Name |
N-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)17-13-2-4-14(5-3-13)21(19,20)16-10-12-6-8-15-9-7-12/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLEAHODLVWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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